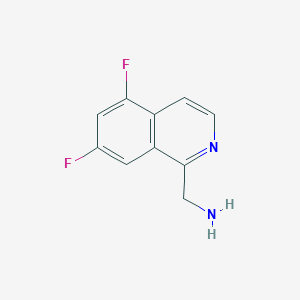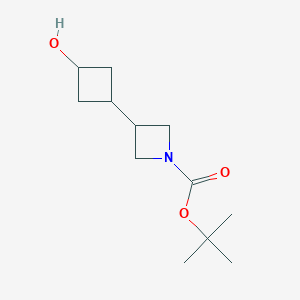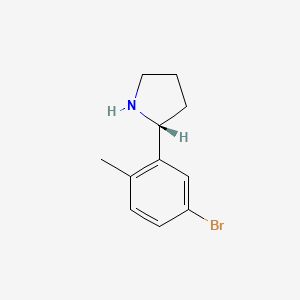
(R)-2-(5-Bromo-2-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-Bromo-2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the second position by a 5-bromo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methylbenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-bromo-2-methylbenzaldehyde is reacted with ®-pyrrolidine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield ®-2-(5-Bromo-2-methylphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(5-Bromo-2-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Bromo-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(5-substituted-2-methylphenyl)pyrrolidine derivatives.
Oxidation: Formation of 2-(5-bromo-2-carboxyphenyl)pyrrolidine.
Reduction: Formation of 2-(2-methylphenyl)pyrrolidine.
Scientific Research Applications
®-2-(5-Bromo-2-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-(5-Bromo-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(5-Chloro-2-methylphenyl)pyrrolidine
- ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine
- ®-2-(5-Iodo-2-methylphenyl)pyrrolidine
Uniqueness
®-2-(5-Bromo-2-methylphenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2R)-2-(5-bromo-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
FBSZWWZPOIIBMS-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)[C@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
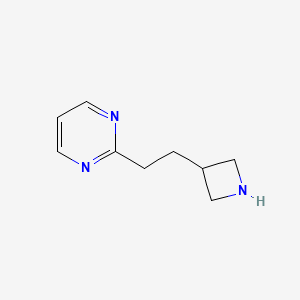
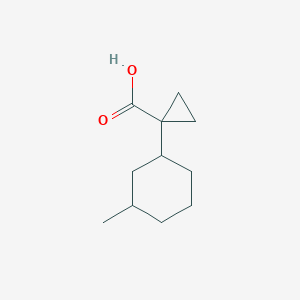
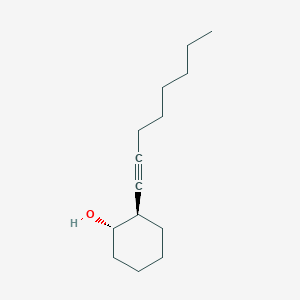
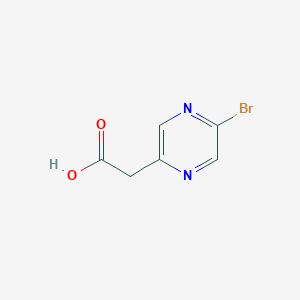
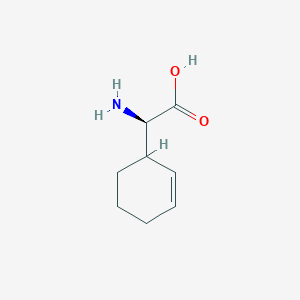
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
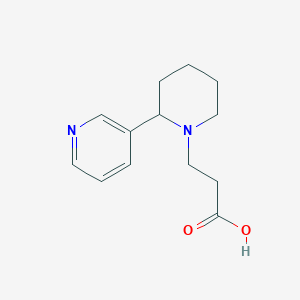
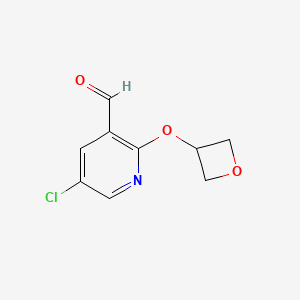

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
